Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate
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Overview
Description
Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate is a chemical compound with a molecular weight of 274.2 g/mol It features a thiophene ring substituted with a trifluoromethyl group and a difluoroacetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate typically involves the reaction of 5-(trifluoromethyl)thiophene-3-carboxylic acid with ethyl difluoroacetate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group and the difluoroacetate ester contribute to its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate: Similar in structure but with a trimethylsilyl group instead of a thiophene ring.
2,2-Difluoroethyl Acetate: Lacks the trifluoromethyl and thiophene substituents.
Uniqueness
Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate is unique due to the presence of both the trifluoromethyl group and the thiophene ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H7F5O2S |
---|---|
Molecular Weight |
274.21 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate |
InChI |
InChI=1S/C9H7F5O2S/c1-2-16-7(15)8(10,11)5-3-6(17-4-5)9(12,13)14/h3-4H,2H2,1H3 |
InChI Key |
CQTUJPVZJPUBSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CSC(=C1)C(F)(F)F)(F)F |
Origin of Product |
United States |
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